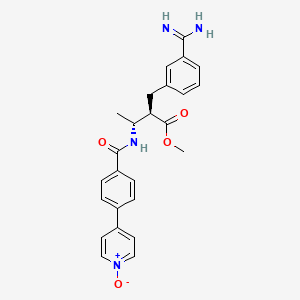

Otamixaban

説明

This compound is an inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound has a short half-life of 1.5 to 3 hours.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

structure in first source

Structure

3D Structure

特性

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGVNLZDWRZPJW-OPAMFIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172917 | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193153-04-7 | |

| Record name | Otamixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otamixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTAMIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otamixaban: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otamixaban is a synthetic, intravenous, direct inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2] Developed for the management of acute coronary syndrome (ACS), it demonstrated potent and reversible inhibition of both free and prothrombinase-bound FXa.[2] This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis pathway, mechanism of action, and a summary of key clinical trial data. While promising in early trials, its development was halted during Phase III due to a failure to demonstrate superior efficacy over the standard of care and an increased risk of bleeding.[3][4][5]

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for a potent and predictable anticoagulant for patients with ACS. Factor Xa is an attractive target for anticoagulation because it sits at the convergence of the intrinsic and extrinsic coagulation pathways, playing a singular role in the conversion of prothrombin to thrombin.[2][6] Thrombin is a key enzyme in clot formation.[2] By directly targeting FXa, this compound was designed to offer a more targeted and potentially safer anticoagulation profile compared to broader-acting agents. This compound emerged from a drug discovery program aimed at identifying potent, selective, and reversible small molecule inhibitors of FXa.[2]

Mechanism of Action

This compound is a competitive and reversible direct inhibitor of Factor Xa.[2] It effectively blocks the active site of both free FXa and FXa complexed within the prothrombinase complex.[2] This inhibition prevents the proteolytic conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][7]

Figure 1: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.

Chemical Synthesis Pathway

The synthesis of this compound involves a multi-step process. A key feature of the synthesis is the asymmetric conjugate addition of a lithium amide to an ester to create the desired stereochemistry of the β-amino ester intermediate.[8] The absolute configuration of this compound has been determined to be (R,R).[9]

A reported synthetic approach highlights the formation of a key β-amino ester intermediate.[8] This involves the reaction of an achiral lithium amide with an ester in the presence of a chiral ligand.[8] Subsequent steps would involve debenzylation and coupling with the 4-(1-oxidopyridin-1-ium-4-yl)benzoyl moiety to yield the final this compound molecule.

Figure 2: A simplified workflow of the key asymmetric synthesis step for an this compound intermediate.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Ki (Factor Xa) | 0.5 nM | [2][9][10][11] |

Table 2: SEPIA-ACS1 TIMI 42 (Phase II) Trial Results

| Treatment Group (this compound Dose) | Primary Efficacy Endpoint Rate (%) | Primary Safety Endpoint Rate (%)** |

| 0.035 mg/kg/h | 7.2 | 1.6 |

| 0.070 mg/kg/h | 4.6 | 1.6 |

| 0.105 mg/kg/h | 3.8 | 3.1 |

| 0.140 mg/kg/h | 3.6 | 3.4 |

| 0.175 mg/kg/h | 4.3 | 5.4 |

| Control (UFH + Eptifibatide) | Not reported directly | 2.7 |

| Composite of death, myocardial infarction, urgent revascularization, or bailout glycoprotein IIb/IIIa inhibitor use.[12] | ||

| **TIMI major or minor bleeding not related to coronary-artery bypass grafting.[12] |

Table 3: TAO (Phase III) Trial Results

| Outcome | This compound Group (%) | Unfractionated Heparin + Eptifibatide Group (%) | Relative Risk (95% CI) | P-value |

| Primary Efficacy Endpoint | 5.5 | 5.7 | 0.99 (0.85-1.16) | 0.93 |

| Primary Safety Endpoint | 3.1 | 1.5 | 2.13 (1.63-2.78) | <0.001 |

| *Primary Efficacy Endpoint: All-cause death or new myocardial infarction through day 7.[1][3] | ||||

| **Primary Safety Endpoint: TIMI major or minor bleeding through day 7.[1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in the primary scientific literature and associated patents. The following provides a general overview of the methodologies that would have been employed.

-

Factor Xa Inhibition Assay: The inhibitory potency (Ki) of this compound against Factor Xa was likely determined using a chromogenic substrate assay. In this type of assay, purified Factor Xa is incubated with varying concentrations of the inhibitor (this compound). A chromogenic substrate for Factor Xa is then added. The rate of substrate cleavage, which results in a color change, is measured spectrophotometrically. The Ki value is then calculated from the inhibition data.

-

Chemical Synthesis and Characterization: The synthesis of this compound would have involved standard organic chemistry techniques for reaction setup, monitoring (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry), workup, and purification (e.g., column chromatography, crystallization). The structure and purity of the final compound and intermediates would have been confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The absolute stereochemistry was confirmed using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with single-crystal X-ray diffraction of an intermediate and proton NMR.[9]

Clinical Development and Outcome

This compound underwent extensive clinical evaluation for the treatment of non-ST-segment elevation acute coronary syndromes (NSTE-ACS).

The Phase II SEPIA-ACS1 TIMI 42 trial suggested that certain doses of this compound might reduce ischemic events with a safety profile similar to the standard of care, unfractionated heparin (UFH) plus eptifibatide, warranting further investigation in a Phase III trial.[12]

The subsequent large-scale Phase III TAO trial was a randomized, double-blind, active-controlled study comparing this compound to UFH plus eptifibatide in patients with NSTE-ACS planned for an early invasive strategy.[1][3] The trial ultimately showed that this compound did not reduce the rate of ischemic events compared to the control group.[3][4] Furthermore, this compound was associated with a significant, two-fold increase in major or minor bleeding.[1][3]

Figure 3: Simplified workflow of the TAO Phase III clinical trial design.

Due to the failure to meet the primary efficacy endpoint and the increased bleeding risk, the development of this compound was discontinued by Sanofi in 2013.[4][5]

Conclusion

This compound is a potent, synthetically derived, direct Factor Xa inhibitor discovered through a targeted drug design approach. While its mechanism of action is well-defined and it showed promise in preclinical and Phase II studies, the large-scale Phase III TAO trial did not demonstrate a favorable risk-benefit profile compared to the existing standard of care for NSTE-ACS. The story of this compound's development underscores the challenges in translating potent in vitro activity into clinical efficacy and safety, particularly in the competitive landscape of antithrombotic therapy.

References

- 1. This compound For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 2. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulation with this compound and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]

- 7. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Enantiomeric characterization and structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound for the treatment of patients with non-ST-elevation acute coronary syndromes (SEPIA-ACS1 TIMI 42): a randomised, double-blind, active-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Otamixaban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of Otamixaban (FXV673), a direct, competitive, and reversible inhibitor of Factor Xa (FXa). The information presented herein is intended for researchers, scientists, and professionals involved in the various stages of drug discovery and development. This compound was developed for the treatment of acute coronary syndromes.[1][2]

Mechanism of Action

This compound exerts its anticoagulant effect by directly targeting Factor Xa, a critical serine protease positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that leads to fibrin clot formation.[1] this compound is a potent inhibitor, binding to both free FXa and FXa assembled in the prothrombinase complex.[1][3] Its action is competitive and reversible, leading to a rapid onset and offset of anticoagulation.[1]

In Vitro Pharmacology

The in vitro activity of this compound was characterized by its high affinity and selectivity for Factor Xa.

| Parameter | Value | Description |

| Ki (Factor Xa) | 0.5 nM | Inhibition constant, indicating high-affinity binding to Factor Xa.[1][3] |

| Selectivity | High | Preclinical studies demonstrated high selectivity for FXa over other serine proteases, though specific quantitative data is not publicly available.[4] |

Experimental Protocols

Factor Xa Inhibition Assay (Ki Determination)

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified human Factor Xa. The activity is typically monitored by the cleavage of a chromogenic or fluorogenic substrate.

-

General Protocol:

-

Purified human Factor Xa is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).

-

A chromogenic substrate specific for Factor Xa is added to initiate the reaction.

-

The rate of substrate cleavage is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor and substrate concentrations using enzyme kinetic models, such as the Michaelis-Menten equation, and fitting the data to a competitive inhibition model.

-

Serine Protease Selectivity Assay

-

Principle: To determine the selectivity of this compound, its inhibitory activity is tested against a panel of other serine proteases involved in and outside of the coagulation cascade.

-

General Protocol:

-

A panel of serine proteases (e.g., thrombin, trypsin, activated protein C) is selected.

-

For each protease, an inhibition assay similar to the Factor Xa assay is performed, using a substrate specific to that enzyme.

-

This compound is tested at a range of concentrations to determine its IC50 or Ki for each protease.

-

Selectivity is expressed as the ratio of the Ki or IC50 for the other proteases to the Ki for Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.

-

Preclinical Pharmacokinetics

This compound demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by rapid distribution and elimination.[4] However, specific quantitative pharmacokinetic parameters in preclinical animal models are not widely available in the public domain.

| Parameter | Rat | Dog | Porcine/Monkey |

| Half-life (t½) | Data not available | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

In Vivo Efficacy

The antithrombotic efficacy of this compound was demonstrated in various animal models of thrombosis, including those in rodents, canines, and porcines.[1][2][3]

Experimental Protocols

Canine Model of Arterial Thrombosis

-

Principle: This model simulates the formation of a platelet-rich arterial thrombus, often at a site of endothelial injury and stenosis, mimicking conditions in acute coronary syndromes.

-

General Protocol:

-

Anesthetized dogs are instrumented to monitor cardiovascular parameters, including blood flow in a coronary or femoral artery.

-

Endothelial injury is induced at a specific site in the artery, for example, by applying a controlled electrical current or by mechanical compression.

-

A stenosis is often created at the site of injury to promote thrombus formation, which can be monitored as cyclic flow reductions (CFRs) in arterial blood flow.

-

This compound is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.

-

The primary efficacy endpoint is the reduction or abolition of CFRs, indicating the prevention of occlusive thrombus formation. Other endpoints may include bleeding time to assess the safety margin.

-

Preclinical Toxicology

A comprehensive toxicology program is essential to support the transition of a drug candidate into human clinical trials. This typically includes safety pharmacology and repeat-dose toxicity studies.

Safety Pharmacology

-

Core Battery Studies: These studies, guided by ICH S7A, assess the effects of the drug candidate on vital organ systems.

-

Cardiovascular System: In vivo studies in telemetered animals (e.g., dogs or monkeys) to monitor heart rate, blood pressure, and ECG parameters. In vitro assays, such as the hERG assay, to assess the potential for QT interval prolongation.

-

Central Nervous System (CNS): A functional observational battery or modified Irwin test in rodents to evaluate behavioral and neurological effects.

-

Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

-

Repeat-Dose Toxicity

-

Principle: These studies evaluate the toxicological effects of the drug candidate after repeated administration over a defined period (e.g., 28 or 90 days).

-

General Protocol:

-

The study is conducted in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).

-

This compound would be administered daily at multiple dose levels.

-

Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.

-

The primary outcome is the determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for establishing a safe starting dose in human trials.

-

Specific quantitative results from the safety pharmacology and repeat-dose toxicity studies for this compound are not publicly available.

| Study Type | Species | Key Findings / NOAEL |

| Cardiovascular Safety | Dog / Monkey | Data not available |

| CNS Safety | Rat | Data not available |

| Respiratory Safety | Rat | Data not available |

| 28-Day Repeat-Dose Toxicity | Rat | Data not available |

| 28-Day Repeat-Dose Toxicity | Dog | Data not available |

References

- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FXV673 | Highly effective Xa inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Drug evaluation: the directly activated Factor Xa inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Otamixaban to Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of otamixaban, a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying mechanism of action.

This compound: A Direct Factor Xa Inhibitor

This compound is a synthetic, intravenously administered molecule that acts as a direct, competitive, and reversible inhibitor of Factor Xa. Its primary therapeutic application has been investigated in the context of acute coronary syndromes (ACS). By directly targeting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Quantitative Analysis of Binding Affinity

The interaction between this compound and Factor Xa has been quantified to determine its potency and binding characteristics. The key parameter for assessing the binding affinity of a reversible inhibitor is the inhibition constant (Ki).

Table 1: Binding Affinity of this compound for Factor Xa

| Parameter | Value | Species | Comments |

| Ki (Inhibition Constant) | 0.5 nM | Human | This compound is a potent inhibitor of Factor Xa. |

Mechanism of Action: Targeting the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, preventing it from cleaving its substrate, prothrombin. This action occurs at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making Factor Xa a strategic target for anticoagulation.

Figure 1. Coagulation cascade showing this compound's inhibition of Factor Xa.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical assays are employed to characterize the binding of inhibitors to their targets. The following are detailed methodologies for key experiments relevant to studying the this compound-Factor Xa interaction.

Chromogenic Substrate Assay for Ki Determination

This assay measures the enzymatic activity of Factor Xa by observing the cleavage of a chromogenic substrate, which releases a colored product. The presence of an inhibitor reduces the rate of this reaction.

Principle: The rate of color development is inversely proportional to the concentration of the Factor Xa inhibitor.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of Factor Xa to wells containing the different concentrations of this compound or buffer (for control). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time. The rate of the reaction (V) is determined from the slope of the linear portion of the absorbance versus time curve.

-

Data Analysis:

-

Plot the reaction velocity (V) against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Alternatively, use a fixed, low substrate concentration and plot the reaction velocity against the inhibitor concentration to determine the IC50.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

Figure 2. Workflow for determining Ki using a chromogenic assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants.

Principle: The binding of an analyte (this compound) to a ligand (Factor Xa) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified human Factor Xa

-

This compound solutions in running buffer

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization: Covalently immobilize Factor Xa onto the sensor chip surface using amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

-

Association Phase: Monitor the increase in the SPR signal as this compound binds to the immobilized Factor Xa.

-

Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as this compound dissociates from Factor Xa.

-

Regeneration: Inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) can be calculated as the ratio of koff to kon (KD = koff / kon).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: The binding of a ligand to a macromolecule is accompanied by a change in enthalpy (ΔH), which is measured by the calorimeter.

Materials:

-

Isothermal titration calorimeter

-

Purified human Factor Xa in a suitable buffer

-

This compound solution in the same buffer

Procedure:

-

Sample Preparation: Prepare a solution of Factor Xa in the sample cell and a solution of this compound at a higher concentration in the injection syringe. The buffer must be identical in both solutions to minimize heats of dilution.

-

Titration: Perform a series of small injections of the this compound solution into the Factor Xa solution.

-

Heat Measurement: After each injection, the heat change associated with the binding is measured.

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of this compound to Factor Xa generates a binding isotherm.

-

Fitting this isotherm to a binding model yields the stoichiometry of binding (n), the binding affinity (Ka, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka).

-

Conclusion

This compound is a highly potent, direct inhibitor of Factor Xa, with a Ki value of 0.5 nM. Its mechanism of action involves competitive and reversible binding to the active site of Factor Xa, thereby blocking a critical step in the coagulation cascade. The binding affinity and kinetics of this compound can be thoroughly characterized using a combination of biochemical and biophysical techniques, including chromogenic substrate assays, surface plasmon resonance, and isothermal titration calorimetry. These methods provide essential data for understanding the potency, mechanism, and thermodynamic drivers of this clinically relevant inhibitor.

Otamixaban: A Technical Guide for Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical serine protease positioned at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1] By catalyzing the conversion of prothrombin to thrombin, FXa plays a singular and pivotal role in the generation of thrombin and the subsequent formation of fibrin clots.[1] This central role makes FXa an attractive target for therapeutic intervention in thrombotic disorders. This compound, a synthetic parenteral FXa inhibitor, has been investigated for the management of acute coronary syndrome (ACS).[1][2] Its rapid onset and offset of action, linear kinetics, and dose-dependent inhibition of thrombin generation make it a valuable tool for in vitro and in vivo coagulation research.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a competitive and reversible direct inhibitor of Factor Xa, effectively blocking both free FXa and FXa bound within the prothrombinase complex.[1] Its high affinity for FXa is demonstrated by a low inhibition constant (Ki) of 0.5 nM.[1] By directly binding to the active site of FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, inhibits the downstream conversion of fibrinogen to fibrin, the key protein responsible for clot formation. Unlike indirect FXa inhibitors, this compound's activity is independent of antithrombin.

Quantitative Data

The following tables summarize key in vitro and clinical data for this compound.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Mechanism of Action | Direct, reversible, competitive inhibitor of Factor Xa | [1] |

| Inhibition Constant (Ki) | 0.5 nM | [1] |

| Selectivity | High for Factor Xa | [4] |

| Administration | Intravenous | [3] |

| Kinetics | Linear | [3] |

| Renal Clearance | Partial (25%) | [3] |

| Half-life | Short (effective half-life of 1.5 to 2 hours) | [5] |

| Onset of Action | Rapid | [3][6] |

| Offset of Action | Rapid | [3][6] |

Table 2: Pharmacodynamic Effects of this compound on Coagulation Parameters

| Assay | Effect | Value (Slope, sec per ng/mL) | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Linear Prolongation | 0.058 | [7][8] |

| Prothrombin Time (PT) | Linear Prolongation | 0.021 | [7][8] |

| Dilute Prothrombin Time (dPT) | Linear Prolongation | 0.117 | [7][8] |

| Russell's Viper Venom Time (RVVT) | Linear Prolongation | 0.263 | [7][8] |

| Heptest Clotting Time (HCT) | Sigmoidal Emax Model | EC50: 71 ng/mL | [7][8] |

Table 3: Clinical Efficacy and Safety Data from the TAO Trial (Phase III)

A randomized, double-blind, active-controlled trial in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing a planned early invasive strategy. This compound (0.080 mg/kg bolus followed by a 0.140 mg/kg/h infusion) was compared to unfractionated heparin (UFH) plus eptifibatide.[9][10][11]

| Endpoint (through day 7) | This compound (n=5105) | UFH + Eptifibatide (n=5466) | Adjusted Relative Risk (95% CI) | P-value | Reference |

| Primary Efficacy (All-cause death or new MI) | 5.5% (279 patients) | 5.7% (310 patients) | 0.99 (0.85-1.16) | 0.93 | [9][10] |

| Primary Safety (TIMI Major or Minor Bleeding) | 3.1% | 1.5% | 2.13 (1.63-2.78) | <0.001 | [9][10] |

Table 4: Dose-Ranging Data from the SEPIA-ACS1 TIMI 42 Trial (Phase 2)

A randomized, double-blind, active-controlled, dose-ranging trial in patients with NSTE-ACS.[12]

| This compound Infusion Dose (mg/kg/h) | Primary Efficacy Endpoint Rate (%) (Death, MI, urgent revascularization, or bailout GPIIb/IIIa inhibitor use up to 7 days) | Primary Safety Endpoint Rate (%) (TIMI Major or Minor Bleeding not related to CABG) |

| 0.035 | 7.2 | 1.6 |

| 0.070 | 4.6 | 1.6 |

| 0.105 | 3.8 | 3.1 |

| 0.140 | 3.6 | 3.4 |

| 0.175 | 4.3 | 5.4 |

| Control (UFH + Eptifibatide) | 6.2 | 2.7 |

Experimental Protocols

Detailed methodologies for key coagulation assays used to characterize the effects of this compound are provided below.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., kaolin, silica) and a phospholipid substitute (partial thromboplastin). The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured.[13]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood

-

aPTT reagent (containing a contact activator and phospholipid)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer or water bath at 37°C and stopwatch

-

Pipettes and test tubes

Procedure:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at 2500 x g for 15 minutes to obtain PPP.[14]

-

Reagent and Sample Pre-warming: Pre-warm the aPTT reagent, CaCl2 solution, and plasma sample to 37°C.[12]

-

Assay: a. Pipette 50 µL of PPP into a test tube. b. Add 50 µL of the pre-warmed aPTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C.[14] d. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer.[14] e. Record the time in seconds for the formation of a fibrin clot.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipid) and calcium are added to platelet-poor plasma. The time required for a fibrin clot to form is measured.[11][15]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood

-

PT reagent (thromboplastin and calcium chloride)

-

Coagulometer or water bath at 37°C and stopwatch

-

Pipettes and test tubes

Procedure:

-

Sample Preparation: Prepare PPP as described for the aPTT assay.[15]

-

Reagent and Sample Pre-warming: Pre-warm the PT reagent and plasma sample to 37°C.[16]

-

Assay: a. Pipette 50 µL of PPP into a test tube. b. Incubate for 1-2 minutes at 37°C. c. Add 100 µL of the pre-warmed PT reagent and simultaneously start the timer. d. Record the time in seconds for the formation of a fibrin clot.[16]

Chromogenic Anti-Factor Xa Assay

This assay specifically measures the activity of Factor Xa inhibitors like this compound.

Principle: A known amount of excess Factor Xa is added to the plasma sample containing the FXa inhibitor. The inhibitor binds to and inactivates a portion of the FXa. The remaining active FXa cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[1][17]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood

-

Anti-Factor Xa assay kit (containing Factor Xa, chromogenic substrate, and buffers)

-

Spectrophotometer or microplate reader

-

Pipettes and microplates or cuvettes

Procedure:

-

Sample Preparation: Prepare PPP as previously described.

-

Standard Curve Preparation: Prepare a series of dilutions of an this compound standard of known concentrations in normal pooled plasma.

-

Assay: a. Add the plasma sample (or standard) to a microplate well or cuvette. b. Add the Factor Xa reagent and incubate for a specified time at 37°C. c. Add the chromogenic substrate and incubate for a specified time at 37°C. d. Stop the reaction (if required by the kit). e. Measure the absorbance at the appropriate wavelength (e.g., 405 nm).[17]

-

Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Conclusion

This compound's well-defined mechanism of action as a direct, reversible, and selective Factor Xa inhibitor, combined with its predictable pharmacokinetics and pharmacodynamics, establishes it as a valuable tool for coagulation research.[1][4] While clinical development for ACS was halted due to an unfavorable risk-benefit profile in the TAO trial, the extensive preclinical and clinical data generated provide a robust foundation for its use in laboratory settings.[9] This guide offers researchers a comprehensive resource, including quantitative data for experimental design and detailed protocols for assessing the anticoagulant effects of this compound and other Factor Xa inhibitors. The provided information aims to facilitate further investigation into the intricate mechanisms of hemostasis and thrombosis.

References

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 5. biolabo.fr [biolabo.fr]

- 6. atlas-medical.com [atlas-medical.com]

- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 8. Pharmacokinetic/pharmacodynamic relationships for this compound, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activated partial thromboplastin time (aPTT) assay. [bio-protocol.org]

- 10. linear.es [linear.es]

- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. atlas-medical.com [atlas-medical.com]

- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 15. atlas-medical.com [atlas-medical.com]

- 16. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 17. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Applications of Otamixaban: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research applications of Otamixaban, a direct inhibitor of Factor Xa. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical evaluation of this anticoagulant. This guide covers this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental methodologies for relevant assays and animal models.

Introduction

This compound is a synthetic, intravenous, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By directly binding to and inhibiting both free and prothrombinase-bound Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] Its rapid onset and offset of action, linear pharmacokinetics, and partial renal clearance made it an attractive candidate for use in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[3][4] However, its clinical development was halted due to a narrow therapeutic window, where effective antithrombotic doses were associated with a significant increase in bleeding risk.[3][5] Despite this, the early-stage research on this compound provides valuable insights for the development of future anticoagulants.

Mechanism of Action

This compound is a potent and selective, competitive, and reversible inhibitor of Factor Xa (FXa).[1] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] Its primary role is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa) within the prothrombinase complex.[1] Thrombin is a central enzyme in hemostasis, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot, and for activating platelets.

By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation.[3] A key characteristic of this compound is its ability to inhibit both free FXa in the plasma and FXa bound within the prothrombinase complex.[1]

Figure 1: Coagulation Cascade and this compound's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early-stage clinical studies of this compound.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Source |

| Inhibition Constant (Ki) for Factor Xa | 0.5 nM | In vitro | [1] |

| Half-life | 1.5 - 2 hours | Human | [6] |

| Renal Clearance | ~25% | Human | [3] |

| Pharmacokinetics | Linear | Human | [3] |

| EC50 (Heptest clotting time) | 71 ng/mL | Human | [7] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Subjects

| Clotting Assay | Slope (seconds per ng/mL) | Interindividual Variability (% CV) | Source |

| Russell's Viper Venom Time (RVVT) | 0.263 | 29% | [7] |

| Dilute Prothrombin Time (dPT) | 0.117 | 10% | [7] |

| Activated Partial Thromboplastin Time (aPTT) | 0.058 | 19% | [7] |

| Prothrombin Time (PT) | 0.021 | 11% | [7] |

Table 3: Overview of Key Phase II/III Clinical Trials of this compound

| Trial Name | Phase | Indication | Comparator | Key Efficacy Endpoint | Key Safety Endpoint |

| SEPIA-PCI | II | Nonurgent Percutaneous Coronary Intervention | Unfractionated Heparin (UFH) | Change in prothrombin fragments 1+2 | TIMI major or minor bleeding |

| SEPIA-ACS1 TIMI 42 | II | Non-ST-Elevation Acute Coronary Syndrome (NSTE-ACS) | UFH + Eptifibatide | Death, MI, urgent revascularization, or bailout GPIIb/IIIa inhibitor use at day 7 | TIMI major or minor bleeding (non-CABG) |

| TAO | III | NSTE-ACS with planned early invasive strategy | UFH + Eptifibatide | All-cause death or new MI through day 7 | TIMI major or minor bleeding through day 7 |

Table 4: Efficacy and Safety Outcomes from the TAO Phase III Trial

| Outcome | This compound Group (n=5105) | UFH + Eptifibatide Group (n=5466) | Adjusted Relative Risk (95% CI) | P-value | Source |

| Primary Efficacy Endpoint (Death or MI at day 7) | 5.5% (279) | 5.7% (310) | 0.99 (0.85-1.16) | 0.93 | [5] |

| Primary Safety Endpoint (TIMI major or minor bleeding at day 7) | 3.1% | 1.5% | 2.13 (1.63-2.78) | <0.001 | [5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing direct Factor Xa inhibitors, the following sections describe representative protocols for key in vivo thrombosis models.

Rat Model of Venous Thrombosis (Ferric Chloride-Induced)

This model is commonly used to evaluate the antithrombotic efficacy of anticoagulants in a venous setting.

Objective: To determine the dose-dependent effect of this compound on thrombus formation in a rat model of venous thrombosis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound dissolved in a suitable vehicle (e.g., saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments

-

Filter paper discs (2 mm diameter)

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

-

Micro-forceps

-

Calibrated calipers or imaging software for thrombus measurement

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Perform a midline abdominal incision to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues.

-

Administer this compound or vehicle via intravenous (e.g., tail vein) or intraperitoneal injection at various doses.

-

After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, apply a filter paper disc saturated with FeCl₃ solution directly onto the exposed IVC for a fixed duration (e.g., 5-10 minutes) to induce endothelial injury.

-

Remove the filter paper and allow blood flow to continue for a specified period (e.g., 30-60 minutes) for thrombus formation.

-

Excise the thrombosed segment of the IVC, blot it dry, and weigh the thrombus.

-

The primary endpoint is the thrombus weight, which is compared between the this compound-treated groups and the vehicle control group.

Rabbit Arteriovenous (AV) Shunt Model

This model assesses the ability of an antithrombotic agent to prevent thrombus formation on a foreign surface under arterial blood flow conditions.

Objective: To evaluate the efficacy of this compound in preventing thrombosis in an extracorporeal arteriovenous shunt in rabbits.

Materials:

-

Male New Zealand White rabbits (2.5-3.5 kg)

-

This compound solution for infusion

-

Anesthetic

-

Surgical instruments

-

Polyethylene tubing to create the AV shunt

-

Silk thread (to be placed inside the shunt as a thrombogenic surface)

-

Infusion pump

Procedure:

-

Anesthetize the rabbit and place it in a supine position.

-

Expose the carotid artery and jugular vein in the neck.

-

Cannulate the carotid artery and the contralateral jugular vein with the polyethylene tubing to create an extracorporeal AV shunt.

-

A pre-weighed silk thread is placed within a specific segment of the shunt tubing.

-

Administer a bolus dose of this compound or vehicle intravenously, followed by a continuous infusion to maintain steady-state plasma concentrations.

-

Allow blood to flow through the shunt for a defined period (e.g., 30-60 minutes).

-

After the designated time, clamp the shunt and carefully remove the silk thread with the attached thrombus.

-

The thread is then dried and weighed. The net thrombus weight is calculated by subtracting the initial weight of the thread.

-

The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated group.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a key clinical trial and a generalized workflow for preclinical antithrombotic testing.

Figure 2: Simplified Workflow of the TAO Phase III Clinical Trial.

Figure 3: Generalized Workflow for Preclinical Antithrombotic Evaluation.

Conclusion

This compound is a potent, direct Factor Xa inhibitor with predictable pharmacokinetics. Early-stage research, including in vitro studies, preclinical animal models, and Phase II clinical trials, showed promise for its use as an anticoagulant in acute coronary syndromes and percutaneous coronary interventions. However, the large-scale Phase III TAO trial demonstrated that this compound, at a dose effective for preventing ischemic events, significantly increased the risk of major bleeding compared to the standard of care.[5] These findings ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the research on this compound has contributed significantly to the understanding of direct Factor Xa inhibition. The data and methodologies from its early-stage development continue to be a valuable resource for researchers and drug developers working on the next generation of anticoagulant therapies, emphasizing the critical need to balance antithrombotic efficacy with bleeding risk.

References

- 1. researchgate.net [researchgate.net]

- 2. A canine model of acute coronary artery thrombosis for the evaluation of reperfusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Anticoagulation with this compound and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial. [vivo.weill.cornell.edu]

- 5. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Otamixaban in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a potent, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action involves the direct binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of a fibrin clot. This targeted approach makes this compound a subject of interest for antithrombotic therapy. Preclinical evaluation in animal models of thrombosis is a crucial step in the development of such therapeutic agents. In vivo experiments have shown this compound to be highly effective in rodent, canine, and porcine models of thrombosis.[1]

These application notes provide a detailed overview of the use of this compound in established animal models of thrombosis, including experimental protocols and expected quantitative outcomes based on studies of similar FXa inhibitors.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly targeting Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. By inhibiting FXa, this compound effectively blocks the final common pathway of thrombin generation.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of direct Factor Xa inhibitors in rodent models of thrombosis. This data illustrates the expected dose-dependent antithrombotic efficacy and associated bleeding risk.

Table 1: Antithrombotic Efficacy of this compound in a Rat Arterial Thrombosis Model (Representative Data)

| Treatment Group | Dose (mg/kg/hr, IV infusion) | Thrombus Weight (mg) | Inhibition (%) |

| Vehicle Control | - | 10.5 ± 1.2 | - |

| This compound | 0.1 | 7.8 ± 0.9 | 25.7 |

| This compound | 0.3 | 5.1 ± 0.7 | 51.4 |

| This compound | 1.0 | 2.3 ± 0.5 | 78.1 |

Table 2: Effect of this compound on Bleeding Time in a Rat Model (Representative Data)

| Treatment Group | Dose (mg/kg/hr, IV infusion) | Bleeding Time (seconds) | Fold Increase vs. Control |

| Vehicle Control | - | 150 ± 25 | - |

| This compound | 0.1 | 180 ± 30 | 1.2 |

| This compound | 0.3 | 240 ± 45 | 1.6 |

| This compound | 1.0 | 360 ± 60 | 2.4 |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for evaluating antithrombotic agents.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

This compound solution for intravenous infusion

-

Vehicle control (e.g., saline)

-

35% Ferric Chloride (FeCl₃) solution

-

Surgical instruments

-

Doppler flow probe

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

-

Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.

-

Flow Measurement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Drug Administration: Administer this compound or vehicle control via a cannulated jugular vein as a continuous intravenous infusion.

-

Thrombosis Induction: Apply a small piece of filter paper (1x2 mm) saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.

-

Monitoring: Continuously monitor blood flow for 60 minutes after FeCl₃ application to determine the time to occlusion.

-

Endpoint Measurement: After 60 minutes, carefully excise the thrombosed arterial segment and weigh the thrombus.

Protocol 2: Tail Transection Bleeding Time Model in Rats

This model is a common method for assessing the hemorrhagic potential of anticoagulant and antiplatelet agents.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

This compound solution for intravenous administration

-

Vehicle control (e.g., saline)

-

Surgical blade

-

37°C saline

-

Filter paper

-

Stopwatch

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a prone position.

-

Drug Administration: Administer this compound or vehicle control intravenously.

-

Tail Transection: After a predetermined time following drug administration, transect the tail 5 mm from the tip with a sharp surgical blade.

-

Bleeding Time Measurement: Immediately immerse the tail in 37°C saline and start a stopwatch.

-

Endpoint Measurement: Record the time until bleeding ceases completely for at least 30 seconds. Gently blot the tail with filter paper to confirm cessation of bleeding. A cut-off time (e.g., 30 minutes) is typically set, and any bleeding beyond this time is recorded as the maximum value.

Discussion and Conclusion

The provided protocols and representative data offer a framework for the preclinical evaluation of this compound in animal models of thrombosis. The FeCl₃-induced arterial thrombosis model allows for the assessment of antithrombotic efficacy, while the tail transection bleeding time model provides a measure of the compound's safety profile. The expected results, based on the mechanism of action and data from similar direct Factor Xa inhibitors, suggest that this compound will exhibit a dose-dependent inhibition of thrombus formation with a corresponding increase in bleeding time. The therapeutic window of this compound can be determined by comparing the doses required for efficacious antithrombosis versus those that cause significant bleeding. These preclinical studies are essential for establishing the dose-response relationship and the safety profile of this compound before advancing to clinical trials.

References

Application Notes and Protocols for Studying Coagulation with Otamixaban in Microfluidic Devices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a potent, synthetic, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.[1][2] Its rapid onset and offset of action make it a valuable tool for studying the dynamics of coagulation in vitro.[3][4]

Microfluidic devices offer a powerful platform for investigating coagulation under physiologically relevant flow conditions, mimicking the shear stresses found in the vasculature.[3][5][6] These systems allow for real-time visualization and quantification of platelet adhesion, aggregation, and fibrin formation, providing a detailed understanding of the effects of anticoagulants like this compound on thrombus formation.[4][7][8][9] This document provides detailed application notes and protocols for utilizing this compound to study coagulation in microfluidic devices.

Mechanism of Action of this compound

This compound is a competitive and reversible inhibitor of FXa.[1] It effectively inhibits both free FXa and FXa bound within the prothrombinase complex.[1] This inhibition leads to a dose-dependent reduction in thrombin generation.[3][10] Unlike indirect inhibitors such as heparin, this compound's action does not require a cofactor like antithrombin.

Caption: Mechanism of this compound as a direct Factor Xa inhibitor.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from studying this compound in microfluidic devices. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Thrombin Generation Parameters

| This compound Concentration (nM) | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP) (nM·min) |

| 0 (Control) | 3.2 ± 0.4 | 150 ± 20 | 1200 ± 150 |

| 10 | 4.5 ± 0.6 | 110 ± 15 | 950 ± 120 |

| 50 | 7.8 ± 1.0 | 60 ± 8 | 500 ± 70 |

| 100 | 12.5 ± 1.5 | 25 ± 5 | 200 ± 30 |

Table 2: Effect of this compound on Platelet and Fibrin Deposition in a Microfluidic Chamber

| This compound Concentration (nM) | Platelet Surface Coverage (%) | Fibrin Surface Coverage (%) | Time to Occlusion (min) |

| 0 (Control) | 85 ± 10 | 70 ± 8 | 8 ± 1.5 |

| 10 | 75 ± 9 | 50 ± 6 | 12 ± 2.0 |

| 50 | 50 ± 7 | 20 ± 4 | > 20 |

| 100 | 25 ± 5 | < 5 | No Occlusion |

Experimental Protocols

Protocol 1: Preparation of a Collagen and Tissue Factor-Coated Microfluidic Device

This protocol describes the preparation of a microfluidic device to initiate coagulation via the tissue factor pathway, mimicking vascular injury.

Materials:

-

Polydimethylsiloxane (PDMS)-based microfluidic chips[11]

-

Fibrillar collagen type I (e.g., 1 mg/mL)

-

Recombinant human tissue factor (TF) (e.g., 1 pM)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA) solution (1% in PBS)

Procedure:

-

Channel Priming: Flush the microfluidic channels with 70% ethanol followed by sterile PBS to sterilize and pre-wet the surfaces.

-

Collagen and Tissue Factor Coating:

-

Prepare a coating solution of collagen and tissue factor in PBS. The final concentrations will depend on the desired thrombogenicity.

-

Inject the coating solution into the microfluidic channels and incubate at room temperature for 1-2 hours or overnight at 4°C.

-

-

Washing: Gently flush the channels with PBS to remove any unbound collagen and tissue factor.

-

Blocking: Perfuse the channels with a 1% BSA solution for at least 1 hour at room temperature to block non-specific protein adsorption.

-

Final Wash: Flush the channels with PBS before introducing the blood sample. The device is now ready for the coagulation assay.

Protocol 2: Whole Blood Perfusion Assay with this compound

This protocol details the procedure for perfusing whole blood treated with this compound through the prepared microfluidic device to monitor thrombus formation.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate or corn trypsin inhibitor (CTI)

-

This compound stock solution (in a suitable solvent, e.g., DMSO or saline)

-

Recalcification buffer (e.g., CaCl2 solution)

-

Fluorescently labeled antibodies (e.g., anti-CD41 for platelets) and/or fluorescently labeled fibrinogen

-

Syringe pump

-

Inverted fluorescence microscope with a high-speed camera

Procedure:

-

Blood Preparation:

-

Gently mix the whole blood to ensure homogeneity.

-

Spike the blood with different concentrations of this compound or the vehicle control. Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for drug binding.

-

If using fluorescent labels, add them to the blood and incubate as per the manufacturer's instructions.

-

-

Recalcification: If using citrated blood, add the recalcification buffer immediately before perfusion to initiate coagulation. The final concentration of CaCl2 should be optimized.

-

Perfusion:

-

Mount the coated microfluidic device on the microscope stage.

-

Draw the prepared blood sample into a syringe and connect it to the device inlet via tubing.

-

Perfuse the blood through the device at a constant flow rate using the syringe pump to achieve a desired wall shear rate (e.g., 100 s⁻¹ for venous flow or 1000 s⁻¹ for arterial flow).

-

-

Data Acquisition:

-

Record time-lapse images of platelet and fibrin deposition using the fluorescence microscope.

-

Continue recording until occlusion of the channel occurs or for a predetermined experimental duration.

-

-

Data Analysis:

-

Quantify the surface area covered by platelets and fibrin over time using image analysis software.

-

Determine the time to channel occlusion, if applicable.

-

Analyze other parameters such as the rate of thrombus growth and thrombus morphology.

-

Visualizations

Caption: The simplified coagulation cascade.

Caption: Experimental workflow for studying this compound in microfluidic devices.

References

- 1. Real-time measurement of thrombin generation using continuous droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow | Semantic Scholar [semanticscholar.org]

- 3. Microfluidic technology as an emerging clinical tool to evaluate thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of microfluidic devices in studies of thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - TH Open / Abstract [thieme-connect.com]

- 8. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automated Imaging and Analysis of Platelet, Coagulation and Fibrinolysis Activities Using a Novel Flow Chip-Based System at Physiological Temperature [mdpi.com]

- 10. Microfluidic Device Automatically Monitors Whole Blood Hemostasis - Hematology - mobile.Labmedica.com [mobile.labmedica.com]

- 11. Occlusive thrombosis-on-a-chip for monitoring antithrombotic drugs [ufluidix.com]

Application Notes and Protocols for the Anti-Xa Chromogenic Assay of Otamixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a synthetic, direct, competitive, and reversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1] It was developed as an intravenous anticoagulant for acute coronary syndromes.[2] Monitoring the anticoagulant effect of this compound is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. The anti-Xa chromogenic assay is a functional plasma-based assay that quantitatively measures the activity of FXa inhibitors. This document provides detailed protocols and application notes for the use of the anti-Xa chromogenic assay to determine the activity of this compound.

Mechanism of Action of this compound and Principle of the Anti-Xa Chromogenic Assay

This compound directly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting the conversion of prothrombin to thrombin.[1] This leads to a dose-dependent reduction in thrombin generation and, consequently, an anticoagulant effect.[2]

The anti-Xa chromogenic assay is based on the principle of measuring the residual activity of a known amount of exogenous FXa after its inhibition by an anti-Xa anticoagulant present in a plasma sample. The assay involves the following key steps:

-

Inhibition: A plasma sample containing the FXa inhibitor (this compound) is incubated with a known excess amount of purified FXa. This compound binds to and inactivates a portion of the FXa.

-

Chromogenic Substrate Cleavage: A synthetic chromogenic substrate, which is a peptide sequence recognized and cleaved by FXa, is added to the mixture.

-

Colorimetric Detection: The residual, unbound FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline or a similar chromophore). The intensity of the color produced is measured spectrophotometrically at a specific wavelength (typically 405 nm).

-

Quantification: The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the plasma sample.[3] By comparing the absorbance of the test sample to a standard curve generated with known concentrations of the inhibitor, the concentration of the drug in the sample can be determined.[4]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Inhibitor Constant (Ki) for Factor Xa | 0.5 nM | [1] |

| Mechanism of Action | Direct, competitive, and reversible inhibitor of Factor Xa | [1] |

| Pharmacokinetics | Rapid onset and offset of action | [2] |

In Vivo Anti-Factor Xa Activity of this compound

The following table summarizes the median anti-Factor Xa activity observed at the end of infusion in patients undergoing percutaneous coronary intervention who received different doses of this compound.

| This compound Dose Regimen | Median Anti-Factor Xa Activity (ng/mL) |

| Dose 1 | 65 |

| Dose 2 | 155 |

| Dose 3 | 393 |

| Dose 4 | 571 |

| Dose 5 | 691 |

Data from a dose-ranging study in patients undergoing percutaneous coronary intervention.[5]

Experimental Protocols

Preparation of this compound Calibrators and Controls

Note: As this compound is an investigational drug, commercially available calibrators and controls may not be available. The following protocol describes the preparation of in-house calibrators and controls.

Materials:

-

This compound powder of known purity

-

Solvent for initial stock solution (e.g., DMSO or as recommended by the manufacturer)

-

Pooled normal human plasma (citrated)

-

Microcentrifuge tubes

-

Precision pipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Intermediate Stock Solution:

-

Perform a serial dilution of the primary stock solution in pooled normal plasma to create an intermediate stock at a concentration higher than the highest calibrator (e.g., 1000 ng/mL).

-

-

Preparation of Calibrators:

-

Perform serial dilutions of the intermediate stock solution in pooled normal plasma to prepare a set of calibrators covering the expected therapeutic range. A typical calibration curve might include the following concentrations: 0, 50, 100, 250, 500, and 750 ng/mL.

-

Aliquots of each calibrator should be prepared and stored at -70°C or below for single use to avoid freeze-thaw cycles.

-

-

Preparation of Quality Controls (QCs):

-

Prepare at least two levels of QCs (low and high) using a separate weighing of this compound powder from that used for the calibrators.

-

The concentrations should fall within the range of the calibration curve (e.g., 75 ng/mL for low QC and 600 ng/mL for high QC).

-

Aliquot and store QCs in the same manner as the calibrators.

-

Anti-Xa Chromogenic Assay Protocol for this compound

Materials and Reagents:

-

Automated coagulation analyzer or a microplate reader with a 405 nm filter

-

Incubator/water bath at 37°C

-

Precision pipettes and tips

-

Patient platelet-poor plasma (PPP) samples, this compound calibrators, and QCs

-

Anti-Xa chromogenic assay kit (containing bovine Factor Xa, a chromogenic substrate specific for FXa, and a buffer system). Note: A kit designed for the measurement of direct FXa inhibitors is recommended.

-

Distilled or deionized water

Assay Procedure (Example for a Microplate-Based Assay):

-

Pre-warming: Pre-warm all reagents, calibrators, QCs, and patient plasma samples to 37°C.

-

Sample and Reagent Addition:

-

Pipette 50 µL of each calibrator, QC, and patient plasma sample into duplicate wells of a 96-well microplate.

-

Add 50 µL of the Factor Xa reagent to each well.

-

-

First Incubation:

-

Mix the plate gently and incubate at 37°C for a specified time (e.g., 120 seconds) to allow this compound to inhibit the Factor Xa.

-

-

Substrate Addition:

-

Add 50 µL of the pre-warmed chromogenic substrate to each well.

-

-

Second Incubation and Reading:

-

Immediately start the kinetic reading of the absorbance at 405 nm for a defined period (e.g., 180 seconds) or perform an endpoint reading after a fixed incubation time as per the kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔOD/min) for each well.

-

Construct a calibration curve by plotting the ΔOD/min (or final absorbance) of the calibrators against their known concentrations of this compound. A linear or log-log scale may be used.

-

Determine the concentration of this compound in the patient plasma samples and QCs by interpolating their ΔOD/min values from the calibration curve.

-

Important Considerations:

-

Sample Collection: Blood should be collected in a blue-top tube containing 3.2% sodium citrate. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio.

-

Sample Processing: Plasma should be separated from the cellular components by centrifugation (e.g., 1500 x g for 15 minutes) within one hour of collection to obtain platelet-poor plasma.

-

Interferences: Hemolysis, icterus, and lipemia can interfere with the chromogenic assay. Results from such samples should be interpreted with caution.

Visualizations

Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa

Caption: Role of Factor Xa in the coagulation cascade and inhibition by this compound.

Experimental Workflow: Anti-Xa Chromogenic Assay

Caption: Workflow for the anti-Xa chromogenic assay for this compound.

References

- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. ahajournals.org [ahajournals.org]

Application Notes and Protocols: Otamixaban Dose-Response Curve in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a direct, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant effect is of significant interest in various clinical settings. Understanding the dose-response relationship of this compound in plasma is crucial for its therapeutic monitoring and development. These application notes provide a summary of the quantitative effects of this compound on common coagulation assays and detailed protocols for their measurement.

Data Presentation: this compound Dose-Response in Plasma

The anticoagulant effect of this compound exhibits a predictable, linear relationship with its plasma concentration, as measured by the prolongation of clotting times in standard coagulation assays.

Table 1: Linear Relationship between this compound Plasma Concentration and Clotting Time Prolongation [1]

| Coagulation Assay | Slope (seconds per ng/mL) | Interindividual Variability (% Coefficient of Variation) |

| Activated Partial Thromboplastin Time (aPTT) | 0.058 | 19% |

| Prothrombin Time (PT) | 0.021 | 11% |

| Dilute Prothrombin Time | 0.117 | 10% |

| Russell's Viper Venom Time (RVVT) | 0.263 | 29% |

Table 2: Fold Change from Baseline in Clotting Times at End of this compound Infusion

| Coagulation Assay | Fold Change from Baseline (Range) | Placebo Fold Change |

| Activated Partial Thromboplastin Time (aPTT) | 1.19 - 2.11 | 0.94 |

| Dilute Prothrombin Time | 1.29 - 3.15 | 0.98 |

| Russell's Viper Venom Time (RVVT) | 1.7 - 4.4 | 1.15 |

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa, a key component of the prothrombinase complex. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.

Experimental Workflow

The following diagram outlines the general workflow for assessing the dose-response of this compound in plasma samples using coagulation assays.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.

Materials:

-

Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate.

-

aPTT reagent (containing a contact activator and phospholipids).

-

0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C.

-

Coagulometer or a 37°C water bath and stopwatch.

-

Pipettes.

Procedure:

-

Sample and Reagent Preparation:

-

Assay:

-

Pipette 100 µL of PPP into a cuvette.[3]

-

Incubate the cuvette at 37°C for 1-2 minutes.

-

Add 100 µL of the pre-warmed aPTT reagent to the cuvette and mix.[3]

-

Incubate the plasma-reagent mixture for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.[4]

-

Forcibly add 100 µL of pre-warmed CaCl2 to the cuvette and simultaneously start the timer on the coagulometer.[4]

-

The coagulometer will automatically detect clot formation and record the time in seconds.

-

Prothrombin Time (PT) Assay

The PT test assesses the extrinsic and common pathways of coagulation.

Materials:

-

Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate.

-

PT reagent (thromboplastin), pre-warmed to 37°C.

-

Coagulometer or a 37°C water bath and stopwatch.

-

Pipettes.

Procedure:

-

Sample and Reagent Preparation:

-

Prepare PPP as described for the aPTT assay.[5]

-

Pre-warm the PT reagent to 37°C.

-

-

Assay:

-